N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Overview
Description
“N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C18H17N3OS and a molecular weight of 323.41 . It is a solid substance that is intended for research use .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CC1=CC=C (C=C1)CNC (=O)C2=CC (=CC=C2)N3C=CNC3=S .Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature . Its PubChem CID is 39871012 and its MDL Number is MFCD11857975 .Scientific Research Applications
DNA Interactions
N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, like its structural analogues, shows promise in the study of DNA interactions. Compounds like Hoechst 33258, which shares structural features with the compound of interest, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These interactions are crucial for understanding the molecular basis of DNA recognition and binding, making these compounds valuable in the design of new drugs and in the study of genetic material (Issar & Kakkar, 2013).
Pharmacological Applications
While explicitly avoiding drug use and dosage discussions, it's worth noting that derivatives of imidazoles, including compounds structurally related to this compound, find applications in the synthesis of more potent CNS drugs. These derivatives have been studied for their potential in treating central nervous system (CNS) diseases, highlighting the importance of chemical modifications to enhance pharmacological profiles without delving into specifics about clinical use (Saganuwan, 2020).
Organic Synthesis and Medicinal Chemistry
Compounds like this compound play a pivotal role in organic synthesis and medicinal chemistry. Their structures serve as key intermediates in the development of novel compounds with varied biological activities. For instance, imidazole derivatives have been reviewed for their antitumor activity, demonstrating the broad utility of these compounds in synthesizing new agents with potential therapeutic applications (Iradyan et al., 2009). Similarly, benzimidazole derivatives, closely related to the query compound, have been explored for their significant roles across a spectrum of pharmacological activities, underscoring the diversity of applications stemming from this chemical framework (Vasuki et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes that inhibit bacterial cell division
Biochemical Pathways
Given its potential target, it may interfere with the normal functioning of bacterial cell division . The downstream effects of this interference could include the inhibition of bacterial growth and proliferation.
Result of Action
Based on its potential target, it can be hypothesized that the compound may inhibit bacterial cell division, leading to a decrease in bacterial growth and proliferation .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-5-7-14(8-6-13)12-20-17(22)15-3-2-4-16(11-15)21-10-9-19-18(21)23/h2-11H,12H2,1H3,(H,19,23)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRNXXSLDFCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134337 | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-99-7 | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146289-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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